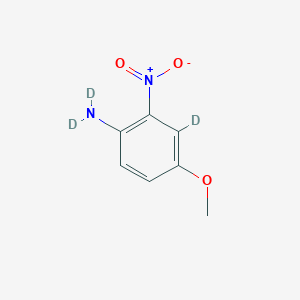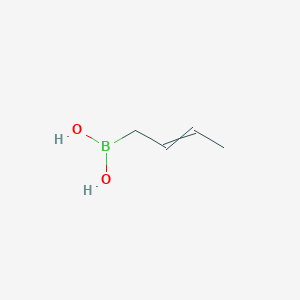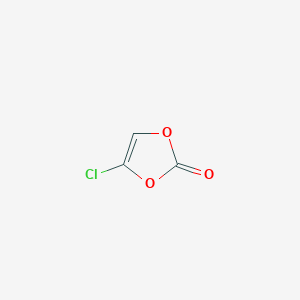
4-Chloro-1,3-dioxol-2-one
描述
4-Chloro-1,3-dioxol-2-one is an organic compound with the molecular formula C3H3ClO3. It is a cyclic carbonate with a chlorine atom attached to the dioxol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-1,3-dioxol-2-one can be synthesized through the chlorination of 1,3-dioxol-2-one. One common method involves the reaction of 1,3-dioxol-2-one with a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst. The reaction typically takes place in an inert organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
化学反应分析
Types of Reactions: 4-Chloro-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as fluoride ions to form 4-fluoro-1,3-dioxol-2-one.
Hydrolysis: The compound can hydrolyze in the presence of water to form 1,3-dioxol-2-one and hydrochloric acid.
Common Reagents and Conditions:
Chlorinating Agents: Chlorine gas, sulfuryl chloride.
Solvents: Inert organic solvents such as dichloromethane.
Catalysts: Various catalysts can be used to facilitate the chlorination reaction.
Major Products Formed:
4-Fluoro-1,3-dioxol-2-one: Formed through substitution reactions with fluoride ions.
1,3-Dioxol-2-one: Formed through hydrolysis reactions.
科学研究应用
4-Chloro-1,3-dioxol-2-one has several applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-1,3-dioxol-2-one involves its ability to undergo nucleophilic substitution reactions. The chlorine atom attached to the dioxol ring is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity makes it a valuable intermediate in organic synthesis .
相似化合物的比较
1,3-Dioxol-2-one: Lacks the chlorine atom and is less reactive in substitution reactions.
4-Fluoro-1,3-dioxol-2-one: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Contains an additional methyl group, making it useful in different synthetic pathways.
Uniqueness: 4-Chloro-1,3-dioxol-2-one is unique due to its high reactivity and versatility in chemical reactions. The presence of the chlorine atom allows for a wide range of substitution reactions, making it a valuable intermediate in the synthesis of various organic compounds .
属性
IUPAC Name |
4-chloro-1,3-dioxol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClO3/c4-2-1-6-3(5)7-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXPLXCOVOCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=O)O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292858 | |
| Record name | 4-chloro-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34912-61-3 | |
| Record name | NSC86105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




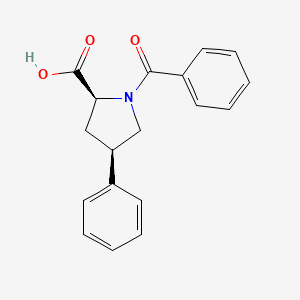
![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)

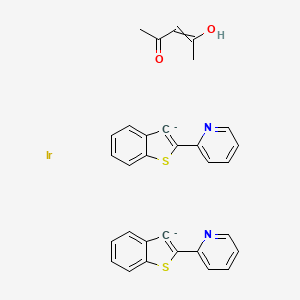
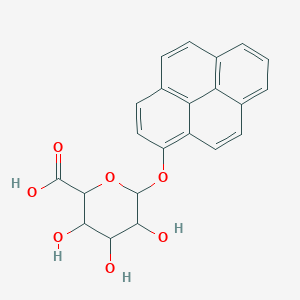
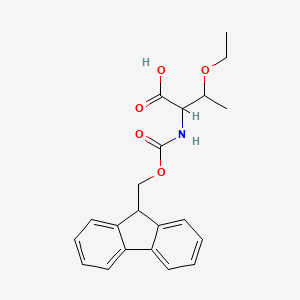
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)

